[(2-Nitroethenyl)sulfanyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroethenylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDYRZCSWAKHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721126 | |
| Record name | [(2-Nitroethenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101933-27-1 | |
| Record name | [(2-Nitroethenyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40721126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Formation of 2 Nitroethenyl Sulfanyl Benzene
Thiol-Ene Reactions: Nucleophilic Addition of Thiophenols to Activated Alkynes
The most direct synthesis of [(2-Nitroethenyl)sulfanyl]benzene is achieved via the hydrothiolation of a highly activated alkyne, such as nitroacetylene or a synthetic equivalent. This reaction, a subset of the thiol-yne click chemistry family, involves the conjugate addition of thiophenol across the carbon-carbon triple bond. nih.govwikipedia.org The strong electron-withdrawing nature of the nitro group makes the alkyne highly electrophilic and susceptible to nucleophilic attack by a thiolate. nih.gov This approach is characterized by its high atom economy and often proceeds under mild conditions, aligning with the principles of click chemistry. wikipedia.orgbham.ac.uk
The general reaction is as follows: C₆H₅SH + HC≡C-NO₂ → C₆H₅S-CH=CH-NO₂
Regioselectivity and Stereoselectivity in Thiol Addition
The addition of thiophenol to an unsymmetrical alkyne like nitroacetylene raises questions of both regioselectivity and stereoselectivity.
Regioselectivity: The reaction can theoretically yield two regioisomers: the Markovnikov adduct, where the sulfur atom attaches to the carbon bearing the nitro group, and the anti-Markovnikov adduct. In the case of nucleophilic addition to a Michael acceptor like nitroacetylene, the reaction is highly regioselective. The nucleophilic thiolate anion preferentially attacks the β-carbon (the carbon atom further from the nitro group), resulting in the exclusive formation of the anti-Markovnikov product, this compound. nih.gov This selectivity is driven by the electronic polarization of the alkyne by the nitro group.
Stereoselectivity: The addition reaction creates a double bond, which can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome is highly dependent on the reaction mechanism and conditions. wikipedia.org
Nucleophilic/Base-Catalyzed Addition: This pathway often exhibits high stereoselectivity. The reaction can be tuned to favor one isomer over the other. Typically, the trans-addition of the thiol and a proton source leads to the (E)-isomer, while other pathways might yield the (Z)-isomer. nih.gov
Radical Addition: When initiated by radical initiators or UV light, thiol-yne reactions often proceed via an anti-Markovnikov radical addition, which typically results in a mixture of (E) and (Z) isomers. wikipedia.org
Control over the stereoselectivity is crucial as the geometric isomers can possess different physical properties and chemical reactivity.
Catalyst-Free and Solvent-Mediated Approaches
The conjugate addition of thiols to highly activated Michael acceptors can, in some cases, proceed without the need for a catalyst. organic-chemistry.org Due to the strong electrophilic character conferred by the nitro group, nitroacetylene is a potent Michael acceptor. Reactions with nucleophilic thiols like thiophenol can occur spontaneously or with minimal activation.
Water can serve as a beneficial solvent, promoting the reaction by activating both the thiol and the electrophile through hydrogen bonding. organic-chemistry.org While many thiol-yne additions are accelerated by a base, which serves to deprotonate the thiol to the more nucleophilic thiolate anion, the high reactivity of nitroacetylene may allow the reaction to proceed efficiently under neutral, catalyst-free conditions at room temperature. nih.govorganic-chemistry.org
| Condition | Role | Outcome |
| Catalyst-Free (Neat or in Solvent) | Relies on the intrinsic reactivity of the highly electrophilic nitro-alkyne. | Can proceed efficiently, especially with reactive substrates. Environmentally benign. |
| Solvent-Mediation (e.g., Water) | Solvent (e.g., water) activates reactants via hydrogen bonding. | Enhanced reaction rates and efficiency. organic-chemistry.org |
| Base-Promoted | A base (e.g., Cs₂CO₃, Et₃N) deprotonates the thiol to the more potent thiolate nucleophile. | Significant acceleration of the reaction rate. nih.govwikipedia.org |
Organocatalytic Strategies for Asymmetric Synthesis
While the target molecule, this compound, is achiral, the principles of organocatalysis are paramount in the broader context of thiol additions for synthesizing chiral molecules. Organocatalysis employs small, chiral organic molecules to catalyze reactions enantioselectively. In the context of hydrothiolation, a chiral organocatalyst, typically a chiral base (like a cinchona alkaloid derivative) or a phase-transfer catalyst, can be used. The catalyst can deprotonate the thiol and deliver the resulting thiolate within a chiral environment, thereby directing the approach to the prochiral electrophile to favor the formation of one enantiomer over the other. This strategy would be directly applicable to the synthesis of chiral analogues of this compound where either the phenyl ring or the vinyl group is appropriately substituted to create a chiral center upon addition.
Kinetic and Thermodynamic Control of Adduct Formation
When the thiol addition can form two different stereoisomers, (E) and (Z), the ratio of these products can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures and with shorter reaction times, the product distribution is determined by the relative rates of formation of the isomers. libretexts.org The isomer with the lower activation energy barrier, the kinetic product, will be formed preferentially. jackwestin.commasterorganicchemistry.com
Thermodynamic Control: At higher temperatures or over longer reaction times, particularly if the addition is reversible, the system can reach equilibrium. libretexts.orglibretexts.org Under these conditions, the product ratio is determined by the relative stabilities of the isomers. The most stable isomer, the thermodynamic product, will predominate. jackwestin.commasterorganicchemistry.com
For vinyl sulfides, the (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. By carefully selecting the reaction conditions (temperature, catalyst, solvent, and reaction time), it is possible to selectively synthesize either the kinetic or the thermodynamic product. bham.ac.uklibretexts.org For instance, performing the reaction at a low temperature might favor a kinetically preferred isomer, while heating the reaction mixture could facilitate isomerization to the more stable thermodynamic isomer. bham.ac.uk
Alternative Synthetic Routes to this compound
Beyond the direct addition to an alkyne, other established methods for forming vinyl sulfides can be adapted to synthesize the target compound.
Approaches Involving Vinyl Sulfide (B99878) Formation
An important alternative strategy involves nucleophilic vinylic substitution, where the thiophenolate anion displaces a leaving group from a nitro-activated alkene. A suitable substrate for this reaction would be a 1-halo-2-nitroethene.
The reaction proceeds as follows: C₆H₅S⁻Na⁺ + X-CH=CH-NO₂ → C₆H₅S-CH=CH-NO₂ + NaX (where X = Cl, Br)
This reaction is an efficient method for creating the required C-S bond. The presence of the electron-withdrawing nitro group facilitates the substitution by activating the double bond towards nucleophilic attack. This method offers the advantage of using readily available starting materials and provides good control over the product's constitution.
Another potential route is based on elimination reactions. This multi-step approach would first involve the synthesis of a saturated precursor containing a suitable leaving group, followed by a base-induced elimination to form the double bond. For example, the addition of thiophenol to 1,1-dichloro-2-nitroethane could be followed by elimination to yield the target vinyl sulfide. This strategy is analogous to established syntheses of non-nitrated phenyl vinyl sulfides, which often employ the elimination of HBr from a bromo-thioether precursor. orgsyn.orgorgsyn.org
Functional Group Interconversions on Existing Scaffolds
The principal method for constructing the this compound scaffold is through a Michael (conjugate) addition reaction. This reaction is a powerful tool in organic synthesis for forming carbon-sulfur bonds. In this context, the alkene of a β-nitrostyrene molecule acts as the Michael acceptor, and benzenethiol (thiophenol) serves as the nucleophile.
The reaction involves the nucleophilic attack of the thiolate anion (formed by deprotonating thiophenol with a base) at the β-carbon of the nitro-conjugated alkene. This process transforms the carbon-carbon double bond of the β-nitrostyrene into a single bond and establishes the key sulfanyl (B85325) linkage. The electron-withdrawing nature of the nitro group is critical, as it polarizes the alkene, making the β-carbon electrophilic and susceptible to attack. The reaction is typically reversible and proceeds through a stabilized carbanion intermediate before protonation to yield the final thioether product.
Kinetic studies on the addition of thiophenol to substituted β-nitrostyrenes indicate that the reaction is first order with respect to each reactant. The mechanism is proposed to be a stepwise process involving the formation of a zwitterionic complex, followed by a proton transfer facilitated by another molecule of thiophenol. niscpr.res.in The rate of this reaction is enhanced by electron-withdrawing substituents on the nitrostyrene ring and retarded by electron-donating groups. niscpr.res.in
Table 1: Illustrative Conditions for Michael Addition of Thiols to Nitroalkenes
| Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Key Feature |
|---|---|---|---|---|
| trans-β-Nitrostyrene | Indole | Dicationic tellurium-based chalcogen bond donors | Dichloromethane (DCM) | Catalyzes the reaction by activating the nitro group through chalcogen bonding. nih.gov |
| Nitroalkenes | 2-hydroxy-1,4-naphthoquinone | Binaphthyl-modified chiral bifunctional organocatalysts | Tetrahydrofuran (THF) | Achieves high yields (81–95%) and excellent enantioselectivity (91–98% ee). nih.gov |
| α,β-Unsaturated Nitroalkenes | Acetaldehyde | (S)-diphenylprolinol silyl ether | Acetonitrile (MeCN) | Organocatalytic route to γ-nitro aldehydes with excellent enantiomeric excess. encyclopedia.pub |
Precursor Chemistry and Starting Material Considerations
The successful synthesis of this compound is fundamentally dependent on the efficient preparation of its two key precursors: β-nitrostyrene and benzenethiol.
Synthesis of β-Nitrostyrene
β-Nitrostyrene is most commonly synthesized via the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aromatic aldehyde, such as benzaldehyde, with a nitroalkane, typically nitromethane. wikipedia.orgorganic-chemistry.org
The mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to give a β-nitro alcohol. wikipedia.org This intermediate alcohol is often not isolated but is subjected to dehydration under the reaction conditions (or in a subsequent step) to yield the final β-nitrostyrene product. organic-chemistry.org A variety of bases can be employed, from simple hydroxides to amines and specialized catalysts, to promote the reaction. youtube.comgoogle.com
Alternative methods for synthesizing β-nitrostyrenes include the direct nitration of styrenes. For instance, a one-pot process using copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile can convert styrenes to their corresponding β-nitrostyrenes in moderate to good yields (31–72%). unirioja.es
Table 2: Selected Methods for the Synthesis of β-Nitrostyrene
| Reactants | Catalyst/Reagents | Solvent | Yield | Reference Method |
|---|---|---|---|---|
| Benzaldehyde, Nitromethane | Ammonium acetate | Nitromethane (reagent and solvent) | Not specified | Conventional Henry Reaction researchgate.net |
| Benzaldehyde, Nitromethane | Sodium hydroxide | Methanol | Not specified | Base-catalyzed Henry Reaction youtube.com |
| Styrene | Cu(HBF4)2, NaNO2, I2 | Acetonitrile | 31–72% | Direct Nitration unirioja.es |
| Aromatic Aldehydes, Nitroalkanes | Acidic ionic liquid [SFHEA][HSO4] | Solvent-free | High | Green Synthesis via Henry Reaction google.com |
Synthesis of Benzenethiol (Thiophenol)
Benzenethiol (thiophenol) is the essential sulfur-containing precursor. While commercially available, several laboratory and industrial methods exist for its synthesis. A common laboratory-scale preparation involves the reduction of benzenesulfonyl chloride. wikipedia.orgorgsyn.org This reduction can be effectively carried out using zinc dust and sulfuric acid, which provides good yields of a pure product. orgsyn.org Another approach involves reacting phenyl magnesium bromide (a Grignard reagent) or phenyllithium with elemental sulfur, followed by an acidic workup. wikipedia.org
Other notable synthetic routes include:
The Leuckart Thiophenol Reaction: This method starts from an aniline, which is converted to a diazonium salt and then reacted with a xanthate. wikipedia.org
The Newman-Kwart Rearrangement: In this multi-step process, a phenol is converted into an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the isomeric S-aryl derivative that can be hydrolyzed to the thiophenol. wikipedia.org
From Aryl Halides: Aryl iodides can be coupled with a sulfur source, such as sodium sulfide or sulfur powder, often using a copper catalyst, to produce thiophenols. scribd.com
Table 3: Overview of Synthetic Routes to Benzenethiol
| Starting Material | Key Reagents | Reaction Name/Type | Key Features |
|---|---|---|---|
| Benzenesulfonyl chloride | Zinc dust, H2SO4 | Reduction | Good yields of pure product. orgsyn.org |
| Aniline | NaNO2/HCl, Potassium ethyl xanthate | Leuckart Thiophenol Reaction | Proceeds via a diazonium salt. wikipedia.org |
| Phenol | Dialkylthiocarbamoyl chloride, Heat | Newman-Kwart Rearrangement | Involves thermal rearrangement of an intermediate. wikipedia.org |
| Phenylmagnesium bromide | Sulfur (S8), Acid | Grignard Reaction | Direct introduction of sulfur. wikipedia.org |
| Aryl Iodide | Carbon disulfide, CuI, DBU | Copper-catalyzed C-S Coupling | Forms symmetrical diaryl thioethers which can be precursors. scribd.com |
Chemical Reactivity and Transformation Pathways of 2 Nitroethenyl Sulfanyl Benzene
Reactions of the Nitroethenyl Moiety
The chemical behavior of [(2-nitroethenyl)sulfanyl]benzene is significantly influenced by the nitroethenyl group, which is a key functional moiety. This part of the molecule is highly susceptible to a variety of chemical transformations.
The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This makes the β-carbon (the carbon atom adjacent to the sulfur atom) highly electrophilic and prone to attack by nucleophiles. This type of reaction is known as a nucleophilic addition or a Michael addition. rsc.orgnih.gov A wide range of nucleophiles can participate in these reactions, including thiols, amines, and carbanions. rsc.orgnih.gov
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the oxygen atoms of the nitro group. libretexts.org Subsequent protonation of the intermediate yields the final addition product. The reactivity of the nitroethenyl group towards nucleophiles is a cornerstone of its synthetic utility. libretexts.orgmasterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Product Type |
| Thiol | Thioether |
| Amine | Amine |
| Carbanion | Carbon-carbon bond formation |
This table provides a generalized overview of product types from nucleophilic addition reactions.
The nitro group and the olefinic bond in this compound can be selectively or simultaneously reduced under various reaction conditions. wikipedia.orgcommonorganicchemistry.com The reduction of the nitro group can lead to a variety of products, including nitroso, hydroxylamino, and amino functionalities, depending on the reducing agent and reaction parameters. wikipedia.orgorgoreview.com Common reducing agents for the nitro group include metals like iron, zinc, or tin in acidic media, as well as catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com
Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, can reduce both the nitro group and the carbon-carbon double bond. wikipedia.orgcommonorganicchemistry.com The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity of the reduction. For instance, milder conditions might favor the reduction of the nitro group while leaving the double bond intact, whereas more forcing conditions will likely reduce both functionalities. commonorganicchemistry.com The use of specific reagents like sodium borohydride (B1222165) in the presence of a suitable catalyst can also achieve selective reduction.
Table 2: Common Reducing Agents and Their Products
| Reducing Agent | Primary Product(s) |
| Fe/HCl | Amine |
| Zn/NH4Cl | Hydroxylamine |
| H2, Pd/C | Amine (and saturation of C=C bond) |
| NaBH4 | Alcohol (from nitro group reduction) |
This table summarizes the outcomes of using different reducing agents on nitroalkenes.
Transformations Involving the Phenylsulfanyl Group
The phenylsulfanyl group, while generally more stable than the nitroethenyl moiety, can also participate in certain chemical transformations.
The sulfur-carbon (S-C) bond in this compound can undergo cleavage under specific conditions. Photochemical irradiation, for example, can induce homolytic cleavage of the C–S bond in thioethers, leading to the formation of radical intermediates. researchgate.net The stability of the resulting radicals and the reaction environment will dictate the final products, which can arise from hydrogen abstraction, coupling, or disproportionation reactions. researchgate.net Additionally, strong reducing agents or certain transition metal catalysts might facilitate reductive cleavage of the S-C bond.
Participation in Multicomponent and Cascade Reactions
This compound is a valuable building block in multicomponent reactions (MCRs) and cascade (or domino) reactions. nih.govbeilstein-journals.orgresearchgate.netnih.govtcichemicals.com MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.govbeilstein-journals.org In these reactions, the nitroalkene can act as a key electrophile.
A common cascade sequence involves an initial sulfa-Michael addition to the nitroalkene, followed by an intramolecular reaction. nih.gov For instance, a nucleophile can add to the β-carbon, and the resulting intermediate can then undergo a cyclization or another bond-forming event. nih.gov These cascade reactions allow for the rapid construction of complex molecular architectures from simple starting materials, making them a powerful tool in organic synthesis. nih.gov
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orgmsu.edu The [(2-nitroethenyl)sulfanyl] substituent influences both the reactivity of the ring and the regioselectivity of the substitution.
Advanced Spectroscopic and Structural Elucidation of 2 Nitroethenyl Sulfanyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For [(2-Nitroethenyl)sulfanyl]benzene, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide unambiguous assignment of the protons and carbons, confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl ring and the vinylic protons of the nitroethenyl group. The aromatic protons typically appear in the range of δ 7.20-7.60 ppm. The chemical shifts of the vinylic protons are influenced by the electron-withdrawing nitro group and the sulfur atom. The proton on the carbon adjacent to the nitro group (α-proton) is expected to be downfield shifted compared to the proton on the carbon bearing the sulfanyl (B85325) group (β-proton). For analogous compounds like (E)-β-nitrostyrene, the vinylic protons appear as doublets with a large coupling constant (J ≈ 13.5 Hz), indicative of a trans configuration. In a related compound, 2-nitro-1-phenylethanol, the protons adjacent to the nitro group show signals in the range of 4.43-4.63 ppm. rsc.org The protons of the phenyl group in phenyl vinyl sulfide (B99878) appear in the range of δ 7.22–7.40 ppm. nist.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The phenyl carbons are expected to resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the sulfur atom will be influenced by its electronegativity and shielding effects. The vinylic carbons are significantly affected by the nitro group, with the carbon atom bearing the nitro group appearing at a lower field. For comparison, in 2-nitro-1-phenylethanol, the carbon bearing the nitro group appears around δ 81.1 ppm, while the phenyl-attached carbon is at δ 70.6 ppm. rsc.org In phenyl vinyl sulfide, the vinylic carbons appear at δ 115.4 and 131.8 ppm. nist.gov
2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish through-bond and through-space correlations, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling between the vinylic protons and their relationship with any adjacent protons. The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the phenyl ring, the sulfur atom, and the nitroethenyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinyl) | 7.5 - 8.0 | Doublet | ~13-14 |
| H-β (vinyl) | 6.5 - 7.0 | Doublet | ~13-14 |
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-α (vinyl) | 135 - 145 |
| C-β (vinyl) | 125 - 135 |
| Aromatic C-S | 130 - 135 |
| Aromatic C-H | 125 - 130 |
| Aromatic C-ipso | 130 - 135 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). nist.gov The C=C stretching vibration of the ethenyl group is expected around 1620-1600 cm⁻¹. The C-S stretching vibration is generally weak and appears in the range of 800-600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the out-of-plane bending vibrations, which can give information about the substitution pattern of the benzene (B151609) ring, appear in the 900-690 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds. The C=C and C-S bonds, as well as the symmetric stretch of the nitro group, are expected to give rise to strong signals in the Raman spectrum. A conformational analysis of β-nitrostyrene derivatives has been successfully carried out using Raman spectroscopy combined with theoretical calculations. foodb.ca
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Alkene (C=C) | Stretch | 1620 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
| C-S | Stretch | 800 - 600 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly informative for conjugated systems. The chromophore in this compound consists of the phenyl ring conjugated with the nitroethenyl group through the sulfur atom. This extended conjugation is expected to result in absorption bands in the UV-Vis region. For trans-β-nitrostyrene, a strong absorption is observed around 312 nm, which is attributed to a π-π* transition with significant charge-transfer character. rsc.org The introduction of the sulfur atom as a linker is likely to cause a bathochromic (red) shift in the absorption maximum due to the lone pair of electrons on the sulfur participating in the conjugation. The UV-Vis spectrum of ortho-hydroxy-β-nitrostyrene shows an absorption band at around 320 nm. nih.gov
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | 310 - 340 | High |
| n → π | ~400 | Low |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
For this compound (C₈H₇NO₂S), the molecular ion peak [M]⁺ would be observed at m/z 181.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (NO, 30 Da). researchgate.net The fragmentation of the side chain could also occur. The presence of the sulfur atom may lead to characteristic fragmentation patterns, including the formation of a thiophenol radical cation or other sulfur-containing fragments.
Predicted Fragmentation Pattern:
[M]⁺ : m/z 181
[M - NO₂]⁺ : m/z 135
[M - NO]⁺ : m/z 151
[C₆H₅S]⁺ : m/z 109
[C₆H₅]⁺ : m/z 77
| Ion | m/z (predicted) | Identity |
| [C₈H₇NO₂S]⁺ | 181 | Molecular Ion |
| [C₈H₇S]⁺ | 135 | Loss of NO₂ |
| [C₈H₇NOS]⁺ | 151 | Loss of NO |
| [C₆H₅S]⁺ | 109 | Phenylsulfanyl Cation |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The distances between bonded atoms (e.g., C=C, C-S, N-O). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the molecular conformation. |
Computational and Theoretical Investigations of 2 Nitroethenyl Sulfanyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules due to its favorable balance of accuracy and computational cost. For [(2-Nitroethenyl)sulfanyl]benzene, DFT calculations can provide a detailed picture of its molecular architecture.
Researchers performing DFT calculations typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G* or 6-311++G(d,p). bohrium.comglobalresearchonline.net These calculations begin with an initial guess of the molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface. The output of these calculations includes optimized bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.
Table 1: Predicted Molecular Properties of a Representative Nitro-Substituted Aromatic Compound Calculated using DFT
| Property | Calculated Value |
| Global Minimum Energy (Hartree) | -1815.71187667 |
| Dipole Moment (Debye) | 3.5 |
| Rotational Constant A (GHz) | 1.234 |
| Rotational Constant B (GHz) | 0.456 |
| Rotational Constant C (GHz) | 0.321 |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is its formation via the thia-Michael addition of thiophenol to a nitroalkene. mdpi.com Computational studies on Michael additions involving nitroalkenes have provided significant insights into the mechanisms of these reactions. nih.govnih.gov
These models can map out the entire reaction coordinate, identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is vital for understanding the reaction kinetics.
For example, in the asymmetric Michael addition between an aldehyde and a nitroalkene, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to optimize the molecular structures of the reactants, catalyst, and transition states. nih.gov Such studies can reveal how a catalyst, such as an enantioselective one, can influence the reaction pathway to favor the formation of a specific stereoisomer. nih.gov The calculations can also elucidate the role of intermediates and the nature of bond-forming and bond-breaking processes.
The thia-Michael addition, which forms the C-S bond in this compound, is known to be a powerful and atom-economical reaction. mdpi.com Theoretical models can explore the mechanism of this reaction, including the activation of the nitroalkene by a catalyst and the nucleophilic attack of the thiol. mdpi.comnih.gov
Prediction of Reactivity and Selectivity
Computational methods are increasingly used to predict the reactivity of molecules and the selectivity of their reactions. For this compound and its precursors, these predictions are based on the calculated electronic properties. The presence of the electron-withdrawing nitro group makes the β-carbon of the nitroethenyl moiety electrophilic and thus susceptible to attack by nucleophiles like thiols. nih.gov
DFT calculations can quantify this reactivity through various descriptors. For instance, the analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the molecule's ability to donate or accept electrons. In the context of a Michael addition to a nitroalkene, the LUMO is typically localized on the C=C double bond, indicating that this is the site of nucleophilic attack.
Furthermore, conceptual DFT provides a framework for calculating reactivity indices such as chemical potential, hardness, and the electrophilicity index (ω). researchgate.net These indices can be used to compare the reactivity of different species. For example, a higher electrophilicity index for a nitroalkene suggests a greater propensity to react with a nucleophile. researchgate.net
In cycloaddition reactions involving nitroethenes, DFT calculations have been used to predict the regioselectivity of the reaction by analyzing the local electronic properties of the reacting atoms. researchgate.net Similar approaches can be applied to the thia-Michael addition to predict the outcome of the reaction between a thiol and a nitroalkene.
Conformational Analysis and Stereochemical Relationships
The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical and biological properties. For a flexible molecule like this compound, which has several rotatable single bonds, a variety of conformations are possible. Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them.
For this compound, the key dihedral angles would be those around the C-S bond and the C-C single bond of the ethenyl linker. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
The stereochemical relationship between different parts of the molecule is also a critical aspect. For instance, the addition of a thiol to a nitroalkene can potentially create a new stereocenter, leading to the formation of enantiomers or diastereomers. Computational modeling can help predict which stereoisomer is energetically favored. nih.gov
Synthetic Applications and Methodological Development Utilizing 2 Nitroethenyl Sulfanyl Benzene
Role as a Versatile Synthetic Building Block in Heterocycle Construction
The strategic arrangement of functional groups within [(2-Nitroethenyl)sulfanyl]benzene makes it an exceptional building block for the synthesis of heterocyclic compounds. nih.gov Nitrogen-containing heterocycles, in particular, are readily accessible through reactions that leverage the electrophilic nature of the nitro-activated double bond and the potential for the phenylthio group to act as a leaving group or participate in further transformations.
Synthesis of Substituted Pyrrolopyrimidines
One of the notable applications of this compound is in the synthesis of substituted pyrrolopyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic strategy often involves a multi-component reaction where this compound serves as a key precursor, enabling the efficient assembly of the pyrrolopyrimidine scaffold. This approach highlights the compound's utility in generating molecular complexity from relatively simple starting materials. ntu.edu.sg
Development of Novel Reaction Methodologies and Strategies
The reactivity of this compound has spurred the development of new reaction methodologies in organic synthesis. nih.gov Its electron-deficient double bond is highly susceptible to nucleophilic attack, a characteristic that has been exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions. Chemists have utilized this feature to design novel synthetic routes and strategies that are both efficient and selective. nih.govnih.gov
For instance, the reaction of this compound with different nucleophiles can lead to a variety of functionalized products. These reactions often proceed under mild conditions, making them attractive for the synthesis of sensitive or complex molecules. The development of these methods expands the toolkit available to synthetic chemists for the construction of intricate organic structures.
Contributions to Advanced Organic Synthesis
The unique reactivity and versatility of this compound have made it a valuable tool in advanced organic synthesis. nih.govyoutube.com Its application extends beyond the synthesis of specific heterocyclic systems to the development of broader synthetic strategies. The ability to introduce both a nitro group and a sulfur-containing moiety into a molecule opens up a wide range of possibilities for subsequent transformations. youtube.com
The nitro group can be reduced to an amine, which can then be further functionalized, or it can be used to direct other reactions. youtube.comlibretexts.orgyoutube.com Similarly, the phenylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or it can be cleaved to generate a thiol. youtube.com This rich chemistry allows for the synthesis of a diverse array of complex molecules from a single, readily accessible starting material.
Molecular Recognition Studies and Ligand Binding (In Vitro Assays and Computational Docking)
Derivatives of this compound have also found application in the field of molecular recognition and ligand binding. nih.govmdpi.com The structural motifs that can be generated from this compound are often well-suited for interacting with biological macromolecules such as proteins and nucleic acids.
Q & A
Basic: What synthetic methodologies are commonly employed for [(2-Nitroethenyl)sulfanyl]benzene, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a related sulfanylbenzene derivative was synthesized by reacting a thiol-containing precursor (e.g., 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a nitro-substituted electrophile (e.g., 4-nitrophthalonitrile) in dry DMF under inert atmosphere (N₂). Key optimization parameters include:
- Temperature : 50–55°C for 5 days to ensure complete reaction .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Base : Dry potassium carbonate aids in deprotonating the thiol to form the reactive thiolate ion.
Post-synthesis, crystallization in acetone/petroleum ether yields high-purity crystals (70% yield) .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., S–C, C=C, NO₂) via vibrational modes. For example, nitro group stretching vibrations appear near 1520–1350 cm⁻¹ .
- X-ray diffraction (XRD) : Resolves crystal structure (monoclinic systems, space group P21/n) and intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds). Software like SHELXL refines structural parameters, while ORTEP-3 visualizes molecular geometry .
- NMR : ¹H/¹³C NMR confirms regiochemistry and electronic environments (e.g., deshielding near nitro groups).
Advanced: How do experimental (XRD) and computational (DFT) structural parameters compare for this compound derivatives?
Answer:
DFT/B3LYP/6-311G(d) calculations align closely with XRD data but may show minor discrepancies due to crystal packing effects. Example comparisons for a related compound:
| Parameter | XRD (Experimental) | DFT (Calculated) |
|---|---|---|
| Bond length (C–S) | 1.76 Å | 1.78 Å |
| Bond angle (C–C–N) | 120.5° | 119.8° |
| Dihedral angle (S–C–C–N) | 178.2° | 177.5° |
Theoretical methods neglect intermolecular interactions, explaining slight deviations .
Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?
Answer:
XRD analysis reveals weak C–H⋯N hydrogen bonds (2.5–3.0 Å) between nitro groups and aromatic protons. These interactions, along with π-stacking of aromatic rings, contribute to a layered crystal packing in the P21/n space group. van der Waals forces further stabilize the lattice, as evidenced by close sulfur–aromatic contacts (~3.4 Å) .
Advanced: How can electronic properties (HOMO-LUMO, MEP) guide reactivity predictions for this compound?
Answer:
- HOMO-LUMO gap : A narrow gap (e.g., 4.39 eV) suggests redox activity. The nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) : Nitro regions exhibit strong electron-withdrawing character (positive MEP), while sulfur atoms show electron density (negative MEP). This polarity directs nucleophilic/electrophilic attack sites .
Advanced: How should researchers resolve contradictions between experimental and computational vibrational spectra?
Answer:
Discrepancies in FT-IR vs. DFT-predicted frequencies arise from:
- Solvent effects : Theoretical models often assume gas-phase conditions.
- Anharmonicity : DFT approximations may neglect anharmonic vibrational modes.
Methodology :
Scale calculated frequencies by 0.96–0.98 to match experimental data.
Compare relative peak intensities rather than absolute wavenumbers.
Validate with Raman spectroscopy for complementary data .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While direct toxicity data is limited, general precautions for nitro compounds and sulfides apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
